4-(2-chlorophenyl)-1,2,3-thiadiazole
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Overview
Description
4-(2-Chlorophenyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a 2-chlorophenyl group attached to the thiadiazole ring imparts unique chemical and biological properties to this compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
Target of Action
4-(2-Chlorophenyl)thiadiazole, a derivative of the thiazole class of compounds, has been found to interact with various biological targets. Thiazoles are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It is known that thiazole derivatives can interfere with dna synthesis, inhibiting the replication of both human tumor and bacterial cells . This suggests that 4-(2-Chlorophenyl)thiadiazole may interact with its targets in a similar manner, leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives, such as 4-(2-Chlorophenyl)thiadiazole, can affect various biochemical pathways. For instance, some thiazole derivatives have been found to stimulate insulin release and glucose uptake . .
Result of Action
Given the known activities of thiazole derivatives, it can be inferred that 4-(2-chlorophenyl)thiadiazole may exhibit a range of effects, such as antimicrobial, antifungal, and antitumor activities .
Future Directions
The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds . Future research will likely focus on tailoring the properties and functionalities of these compounds through various synthetic strategies . This could lead to the development of new drugs with improved efficacy and reduced toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-chlorophenyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzonitrile with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chlorophenyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, altering its electronic properties.
Cyclization Reactions: The compound can form larger heterocyclic systems through cyclization reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Derivatives with different substituents on the phenyl ring.
Oxidation Products: Oxidized forms of the thiadiazole ring.
Reduction Products: Reduced forms of the thiadiazole ring.
Comparison with Similar Compounds
2-Chlorophenyl derivatives: Compounds like 2-chlorophenylthiourea and 2-chlorophenylhydrazine share structural similarities.
Other Thiadiazoles: Compounds such as 4-phenyl-1,2,3-thiadiazole and 4-(2-methylphenyl)-1,2,3-thiadiazole.
Uniqueness: 4-(2-Chlorophenyl)-1,2,3-thiadiazole is unique due to the presence of both the 2-chlorophenyl group and the thiadiazole ring, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-(2-chlorophenyl)thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-7-4-2-1-3-6(7)8-5-12-11-10-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCXAJYYMLPXEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSN=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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